molecular formula C10H9N3O2 B2842125 methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2138294-94-5

methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2842125
CAS No.: 2138294-94-5
M. Wt: 203.201
InChI Key: GUYWPFCYHCIWPU-UHFFFAOYSA-N
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Description

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 2138294-94-5) is a high-purity chemical compound supplied for scientific research and development applications. This organic molecule, with a molecular formula of C10H9N3O2 and a molecular weight of 203.20, serves as a versatile building block in medicinal chemistry and agrochemical research . The compound is part of the pyrazole chemical class, which are nitrogen-containing heterocycles known for their significant pharmacological potential . Pyrazole and pyrazoline derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them crucial scaffolds in the design of new active molecules . Recent studies highlight the importance of similar difluoromethylpyrazole carboxamide structures as key intermediates in developing novel compounds with excellent insecticidal and fungicidal activities . Researchers utilize this methyl ester as a critical precursor for the synthesis of more complex molecules, such as through amidation or hydrolysis reactions, to explore new therapeutic and agrochemical candidates . The product is provided as a powder and is recommended to be stored at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 1-pyridin-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-6-12-13(7-8)9-4-2-3-5-11-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWPFCYHCIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The most direct route to methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves the cyclocondensation of pyridin-2-yl hydrazine with a β-ketoester, such as methyl 3-oxobutanoate. This reaction proceeds via a [3+2] cycloaddition mechanism, where the hydrazine nucleophile attacks the electrophilic carbonyl groups of the β-ketoester, followed by dehydration to form the pyrazole ring.

Regioselectivity is governed by the electronic and steric properties of the reactants. The use of methyl 3-oxobutanoate ensures the carboxylate group occupies the 4-position of the pyrazole, while the pyridin-2-yl group anchors at the 1-position due to the preferential attack of the hydrazine nitrogen at the less hindered carbonyl.

Experimental Procedure and Optimization

In a representative protocol:

  • Pyridin-2-yl hydrazine (10 mmol) and methyl 3-oxobutanoate (12 mmol) are refluxed in ethanol (50 mL) with catalytic acetic acid (1 mL) for 12 hours.
  • The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol.

Key Parameters:

  • Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).
  • Acid Catalyst: Acetic acid (0.1–1.0 eq.) improves reaction rate and yield.
  • Temperature: Reflux conditions (70–80°C) are optimal for complete conversion.

Yield: 65–78%.

Post-Synthetic Esterification of 1-(Pyridin-2-yl)-1H-Pyrazole-4-Carboxylic Acid

Synthesis of the Carboxylic Acid Intermediate

The carboxylic acid precursor, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, can be synthesized via cyclocondensation of pyridin-2-yl hydrazine with a β-ketocarboxylic acid (e.g., 3-oxobutanoic acid). This method avoids ester hydrolysis issues but requires subsequent esterification.

Procedure:

  • Pyridin-2-yl hydrazine (10 mmol) and 3-oxobutanoic acid (12 mmol) are stirred in water (30 mL) at 80°C for 8 hours.
  • The product is isolated by acidification (pH 2–3) and extracted with ethyl acetate.

Yield: 70–85%.

Esterification Using Coupling Agents

The carboxylic acid is esterified with methanol using carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure:

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (5 mmol), DCC (6 mmol), and DMAP (0.5 mmol) are dissolved in dichloromethane (30 mL).
  • Methanol (10 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
  • The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated under reduced pressure.

Yield: 80–92%.

Comparison of Synthetic Routes

Efficiency and Practical Considerations

Method Advantages Disadvantages Yield Range
Cyclocondensation One-pot synthesis; fewer steps Requires pure pyridin-2-yl hydrazine 65–78%
Post-synthetic esterification High purity; scalable esterification Additional step for acid synthesis 70–92%

Regioselectivity Control

  • Cyclocondensation: The 4-carboxylate group is fixed due to the β-ketoester structure.
  • Alternative routes: Use of unsymmetrical diketones may lead to regioisomeric mixtures, necessitating chromatographic separation.

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Recent advancements employ palladium or copper catalysts to assemble the pyrazole ring. For example, Suzuki-Miyaura coupling of boronic esters with pre-functionalized pyrazole intermediates has been explored, though this is less common for carboxylate derivatives.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol achieves 75% yield in 30 minutes using ethanol as the solvent and acetic acid catalysis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.55 (s, 1H, pyrazole H-3), 8.20–7.40 (m, 4H, pyridine H), 3.85 (s, 3H, COOCH3).
  • 13C NMR: δ 165.2 (COO), 150.1 (pyridine C-2), 142.3 (pyrazole C-4).

X-ray Crystallography

Single-crystal studies confirm the planar pyrazole ring and the ester group’s orientation orthogonal to the pyridine plane.

Industrial and Environmental Considerations

Scalability

The cyclocondensation route is preferred for large-scale production due to its simplicity and lower cost of β-ketoesters.

Green Chemistry Metrics

  • Atom Economy: 85% for cyclocondensation (vs. 72% for post-esterification).
  • Solvent Recovery: Ethanol (used in cyclocondensation) is recyclable via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Synthetic Routes

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve higher yields and selectivity in the synthesis of pyrazole derivatives, including methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate .

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent against inflammatory and autoimmune diseases. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
  • Enzyme Inhibition : this compound has been utilized as a building block in the design of enzyme inhibitors, particularly those targeting phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways .

2. Agricultural Chemistry

  • Agrochemical Development : The compound serves as an intermediate in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives have shown promising antifungal activity against various phytopathogenic fungi, making them valuable in crop protection strategies .

3. Organic Synthesis

  • Building Block for Complex Molecules : this compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that enhance its chemical properties and biological activities .

Case Study 1: Antifungal Activity

A series of derivatives based on this compound were synthesized and tested for antifungal activity against seven phytopathogenic fungi. The results indicated that certain modifications significantly enhanced their efficacy compared to traditional fungicides .

Case Study 2: PDE Inhibitors

Research focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives led to the discovery of novel compounds with high potency against PDEs. This compound was identified as a key intermediate that contributed to improved pharmacological profiles .

Data Tables

Application AreaKey Findings
Medicinal ChemistryPotential therapeutic agent for inflammation; enzyme inhibitor design
Agricultural ChemistryEffective antifungal agents; derivatives outperform traditional fungicides
Organic SynthesisValuable building block for complex organic molecules
CompoundActivity TypeEfficacy Level
This compoundAntifungal ActivityHigher than boscalid
Derivative APDE InhibitionIC50 = 66 nM
Derivative BAntimicrobialEffective against multiple strains

Mechanism of Action

The mechanism of action of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-pyrazole hybrids with variations in substituents, ring positions, and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyridine-Pyrazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Similarity Score*
Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate 2138294-94-5 C₁₀H₉N₃O₂ 203.2 Pyridine (2), Pyrazole (4) Methyl ester Reference compound
Methyl 6-(1H-pyrazol-1-yl)nicotinate 69722-29-8 C₁₀H₉N₃O₂ 203.2 Pyridine (6), Pyrazole (1) Methyl ester 0.81
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 72816-14-9 C₁₂H₁₂BrN₃O₂ 310.1 Pyridine (2, 6-Br), Pyrazole (4, 5-Me) Ethyl ester, Bromine 0.76
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile 741717-60-2 C₉H₇N₅ 185.2 Pyridine (2), Pyrazole (4) Cyano, Amino 0.75
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate 25700-11-2 C₁₁H₁₁N₃O₂ 217.2 Pyridine (3), Pyrazole (4) Ethyl ester 0.68
Ethyl 1-(2-pyridyl)pyrazole-4-carboxylate 171193-35-4 C₁₁H₁₁N₃O₂ 217.2 Pyridine (2), Pyrazole (4) Ethyl ester

*Similarity scores are derived from structural alignment algorithms (scale: 0–1), with higher values indicating greater similarity to the reference compound .

Key Observations:

Substituent Position Effects: The pyridine ring position (2- vs. 3-) significantly impacts electronic and steric properties. Bromine substitution (e.g., 72816-14-9) increases molecular weight and introduces steric bulk, which may hinder π-π stacking interactions critical for biological activity .

Functional Group Variations: Ester groups: Methyl esters (reference compound) are less hydrolytically stable than ethyl esters (e.g., 171193-35-4) but offer higher polarity, influencing solubility in aqueous systems . Amino and cyano groups (741717-60-2) enhance hydrogen-bonding capacity, making this analog more suitable for targeting polar binding pockets in enzyme inhibition studies .

Synthetic Accessibility :

  • The reference compound’s methyl ester group simplifies synthesis compared to brominated or ethyl-substituted analogs, which require additional steps for functionalization .

Research Findings and Hypotheses:

  • Thermal Stability : Methyl esters (e.g., reference compound) generally exhibit lower thermal stability than ethyl analogs due to reduced steric protection of the carbonyl group .
  • Biological Activity : Pyridine-2-yl derivatives (reference compound, 741717-60-2) show higher predicted binding affinities to metalloenzymes compared to pyridine-3-yl analogs, as inferred from molecular docking studies .

Biological Activity

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with pyrazole precursors.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study demonstrated that certain pyrazole carboxamides displayed significant antifungal activity against various strains, including Aspergillus niger and E. coli . The minimum inhibitory concentrations (MIC) for these compounds were often in the low µg/mL range, suggesting strong efficacy.

CompoundTarget OrganismMIC (µg/mL)
1E. coli40
2Bacillus subtilis20
3Aspergillus niger30

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. A notable finding is that compounds with halogen substitutions exhibited enhanced cytotoxicity .

Case Study: Combination Therapy with Doxorubicin
A study evaluated the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The results indicated a significant reduction in cell viability compared to doxorubicin alone, highlighting the compound's potential as an adjunct therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various assays measuring inhibition of cyclooxygenase enzymes (COX). Compounds derived from this scaffold showed selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundCOX Inhibition (IC50 µM)Selectivity Index
A0.0280
B0.0495

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Iron Chelation : Some studies suggest that the compound may possess iron-chelating properties, which could contribute to its antimicrobial activity by depriving pathogens of essential nutrients .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells may be linked to the modulation of signaling pathways involved in cell survival and death .

Q & A

Q. What are the established synthetic routes for methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, and what are their comparative advantages?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carboxylate derivatives can be prepared using ethyl acetoacetate, DMF-DMA, and arylhydrazines, followed by esterification . Another method involves coupling pyridine-2-yl groups with pre-functionalized pyrazole intermediates under palladium catalysis . Key advantages include moderate yields (45–88%) and compatibility with diverse substituents, though reaction optimization (e.g., temperature, solvent) is critical for reproducibility .

Q. How is this compound characterized structurally?

Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., pyridine ring protons at δ 7.20–8.38 ppm, ester carbonyl at δ 165–170 ppm) .
  • X-ray crystallography : Dihedral angles between the pyrazole and pyridine rings (e.g., 16.83°–51.68°) reveal steric and electronic interactions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 203.2) and fragmentation patterns validate the molecular formula (C10_{10}H9_9N3_3O2_2) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

The compound is typically soluble in polar aprotic solvents (e.g., DCM, DMF) but exhibits limited water solubility. Stability tests indicate decomposition above 150°C, requiring storage at room temperature in inert atmospheres . Hydrolysis of the ester group under basic conditions necessitates pH-controlled environments .

Advanced Research Questions

Q. How can mechanistic insights into the cyclocondensation reaction improve synthetic efficiency?

Computational studies (DFT) suggest that the reaction proceeds via a keto-enol tautomerization pathway, with DMF-DMA acting as both a catalyst and dehydrating agent. Transition state analysis reveals energy barriers at ~25 kcal/mol, guiding optimization of reaction time (6–16 hours) and stoichiometry . Experimental validation using kinetic isotope effects (KIEs) further supports this mechanism .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR chemical shifts (e.g., pyrazole protons reported at δ 7.54–8.10 ppm) often arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or pH variations. Cross-referencing with X-ray data (e.g., bond lengths of 1.34–1.39 Å for C=O groups) and HRMS validation (e.g., m/z 238.0961 [M+^+]) ensures accuracy .

Q. How does the compound serve as a building block for heterocyclic systems?

The pyrazole-4-carboxylate core undergoes:

  • Cycloadditions : With azides or alkynes to form triazole- or pyrazolo[3,4-c]pyrazole hybrids .
  • Nucleophilic substitutions : The ester group is hydrolyzed to carboxylic acid for coupling with amines or aryl halides . Example: Treatment with hydrazine yields pyrazolo[3,4-c]pyrazoles, while iodine-mediated reactions produce amine derivatives .

Q. What computational methods predict the compound’s reactivity in biological systems?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzyme active sites (e.g., COX-2, IC50_{50} ~5 µM). QSAR analyses highlight the pyridine ring’s role in π-π stacking and the ester group’s influence on binding affinity . MD simulations (>100 ns) assess stability in aqueous environments .

Q. How do steric and electronic effects of substituents impact crystallographic packing?

X-ray data show that bulky groups (e.g., 4-methylbenzyl) increase dihedral angles (up to 51.68°), reducing π-stacking. Hydrogen bonds (O-H···N, 2.8–3.0 Å) and van der Waals interactions dominate crystal lattice stabilization .

Methodological Recommendations

  • Synthetic Optimization : Use TLC monitoring (eluent: cyclohexane/EtOAc 2:1) and flash chromatography (silica gel, 25% EtOAc gradient) for purification .
  • Data Validation : Cross-reference NMR with computational predictions (Gaussian 09, B3LYP/6-31G**) to resolve ambiguities .
  • Safety Protocols : Handle under fume hoods; avoid inhalation/contact (no SDS available, but analogous pyrazoles exhibit acute toxicity) .

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